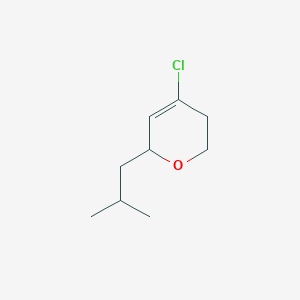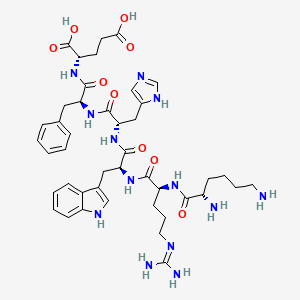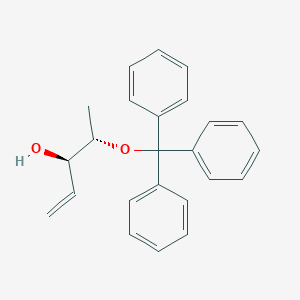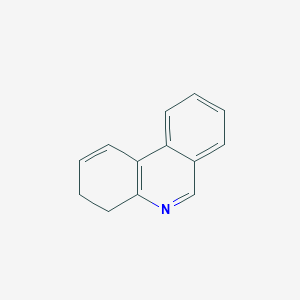methanone CAS No. 791734-43-5](/img/structure/B14219541.png)
[4-(Anilinomethyl)phenyl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Anilinomethyl)phenylmethanone is an organic compound with a complex structure that includes both aniline and benzophenone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anilinomethyl)phenylmethanone typically involves the reaction of benzophenone with aniline under specific conditions. One common method is the condensation reaction where benzophenone is reacted with aniline in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(Anilinomethyl)phenylmethanone may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions are crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-(Anilinomethyl)phenylmethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
4-(Anilinomethyl)phenylmethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Anilinomethyl)phenylmethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
類似化合物との比較
Similar Compounds
Benzophenone: Shares the benzophenone moiety but lacks the aniline group.
Aniline: Contains the aniline group but does not have the benzophenone structure.
4-(Methylanilino)phenylmethanone: Similar structure with a methyl group instead of the anilinomethyl group.
Uniqueness
4-(Anilinomethyl)phenylmethanone is unique due to the presence of both aniline and benzophenone moieties, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
791734-43-5 |
|---|---|
分子式 |
C20H17NO |
分子量 |
287.4 g/mol |
IUPAC名 |
[4-(anilinomethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H17NO/c22-20(17-7-3-1-4-8-17)18-13-11-16(12-14-18)15-21-19-9-5-2-6-10-19/h1-14,21H,15H2 |
InChIキー |
SLBNSSPRHCSAIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CNC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)





![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)



![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)

